GRL-0496
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Overview
Description
Preparation Methods
GRL-0496 is a chloropyridyl ester-derived compound. The synthetic route involves the esterification of 1H-indole-4-carboxylic acid with 5-chloro-3-pyridinyl alcohol under specific reaction conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Chemical Reactions Analysis
GRL-0496 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to replace the chlorine atom in the pyridine ring with other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
GRL-0496 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in the development of new antiviral agents targeting 3CLpro.
Biology: this compound is employed in cell-based assays to study the inhibition of SARS-CoV and SARS-CoV-2 replication.
Medicine: The compound is being investigated for its potential use in antiviral therapies against coronavirus infections.
Industry: This compound is utilized in the pharmaceutical industry for the development of antiviral drugs and in high-throughput screening assays to identify new inhibitors of 3CLpro .
Mechanism of Action
GRL-0496 exerts its effects by inhibiting the activity of the 3CLpro enzyme, which is essential for the replication of SARS-CoV and SARS-CoV-2. The compound binds to the active site of 3CLpro, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Additionally, this compound has been proposed to inhibit the host protease cathepsin L, which is important for SARS-CoV-2 entry into some cell types .
Comparison with Similar Compounds
GRL-0496 is compared with other 3CLpro inhibitors such as GC376, boceprevir, Z-FA-FMK, and calpain inhibitor XII. These compounds also target the 3CLpro enzyme but differ in their chemical structures and inhibitory potencies. This compound is unique due to its chloropyridyl ester structure, which forms a more stable inhibitory thioester bond with the 3CLpro catalytic cysteine compared to other inhibitors .
Similar Compounds
- GC376
- Boceprevir
- Z-FA-FMK
- Calpain inhibitor XII
- MAC-5576
- BTB07408
- BTB07417
These compounds share similar mechanisms of action but vary in their chemical structures and specific inhibitory activities .
Biological Activity
GRL-0496 is a small molecule compound that has garnered attention for its potential as an antiviral agent, particularly against coronaviruses such as SARS-CoV and SARS-CoV-2. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and comparative data with other known inhibitors.
This compound functions primarily as a covalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses. This protease is essential for viral replication, making it a critical target for antiviral drug development. By inhibiting 3CLpro, this compound disrupts the viral life cycle, thereby preventing the proliferation of the virus within host cells.
In Vitro Activity
The biological activity of this compound has been evaluated using several in vitro assays, including cell-based assays and luciferase reporter systems. The following table summarizes key findings from these studies:
Virus | Assay Type | EC50 (µM) | IC50 (µM) | Cell Line | Source |
---|---|---|---|---|---|
SARS-CoV-2 | CPE | 9.12 | 3.8 | Vero E6 | |
SARS-CoV | CPE | 7.84 | 6.9 | Vero E6 | |
SARS-CoV-2 | Luciferase Reporter | 5.05 | Not reported | HEK293T | |
MERS-CoV | CPE | <10 | Not reported | Vero E6 |
The results indicate that this compound exhibits potent antiviral activity against both SARS-CoV and SARS-CoV-2, with EC50 values indicating effective concentrations for inhibition of viral replication.
Comparative Studies
In comparative studies with other protease inhibitors, this compound demonstrated similar or superior efficacy to known compounds such as GC376 and masitinib. For instance, in a study assessing various inhibitors against SARS-CoV-2, this compound's IC50 was reported at 3.8 µM, closely matching the activity of masitinib (IC50 = 2.5 µM) and outperforming GC376 in some assays .
Case Studies
Several research studies have highlighted the effectiveness of this compound in different experimental setups:
- Cell-Based Assays : A study utilized a luciferase complementation assay to evaluate the inhibitory effects of this compound on SARS-CoV-2 3CLpro activity. The compound significantly increased luciferase activity, indicating effective inhibition of viral protease function .
- Live Virus Testing : In live virus assays, this compound maintained its antiviral potency with an EC50 value of 9.12 µM against SARS-CoV-2, confirming its potential for further development as a therapeutic agent .
- Structural Activity Relationship : Research into the structure-activity relationship (SAR) of this compound has suggested that modifications to the compound could enhance its binding affinity and selectivity for the target protease .
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |
InChI Key |
BOSZJNSICHFHMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.